molecular formula C11H11FO2 B8307909 Ethyl 2-fluoro-3-phenyl-2-propenoate

Ethyl 2-fluoro-3-phenyl-2-propenoate

Cat. No.: B8307909
M. Wt: 194.20 g/mol
InChI Key: YLDYYTGJNSYKME-UHFFFAOYSA-N
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Description

Ethyl 2-fluoro-3-phenyl-2-propenoate is a chemical compound valued in organic and medicinal chemistry research as a specialized building block. The incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and development, as the fluorine atom can profoundly influence a compound's metabolic stability, bioavailability, and electronic properties . While specific biological data for this compound is not widely reported in the public domain, its structure suggests significant potential. It may serve as a key intermediate in the synthesis of more complex fluorinated molecules, such as chiral 2-aryl-2-fluoropropanoic acids, which are analogs of non-steroidal anti-inflammatory drugs (NSAIDs) where the fluorine atom prevents unwanted epimerization in vivo, thereby preserving the desired biological activity of the active chiral form . Furthermore, the α,β-unsaturated ester moiety is a versatile functional group that can undergo various reactions, including nucleophilic additions and cyclizations, making it a valuable scaffold for constructing diverse compound libraries. Researchers can utilize this reagent to develop novel substances for investigating structure-activity relationships or for creating new fluorinated materials. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C11H11FO2

Molecular Weight

194.20 g/mol

IUPAC Name

ethyl 2-fluoro-3-phenylprop-2-enoate

InChI

InChI=1S/C11H11FO2/c1-2-14-11(13)10(12)8-9-6-4-3-5-7-9/h3-8H,2H2,1H3

InChI Key

YLDYYTGJNSYKME-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CC1=CC=CC=C1)F

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Ethyl 2-fluoro-3-phenyl-2-propenoate has been investigated for its potential as an anticancer agent. Studies have shown that derivatives of this compound exhibit significant antitumor activity against various cancer cell lines. For instance, a synthesized compound based on this compound demonstrated a high level of antimitotic activity, with mean GI50/TGI values indicating effective inhibition of cell growth in human tumor cells .

Structure-Activity Relationship Studies
Research into the structure-activity relationships of compounds derived from this compound has revealed that specific substituents can enhance biological activity. For example, modifications to the phenyl group have been shown to influence the compound's interaction with androgen receptors, which is crucial for developing new treatments for prostate cancer .

Polymer Science

Copolymers and Functional Materials
this compound serves as a versatile building block in the synthesis of novel copolymers. Its incorporation into polymer backbones can introduce unique properties, such as increased thermal stability and improved mechanical strength. Research has highlighted its use in creating halogen-substituted copolymers that exhibit interesting properties for applications in coatings and adhesives .

Michael Addition Reactions
The compound is also utilized in Michael addition reactions, which are essential for synthesizing various functionalized polymers. Its reactivity allows for the introduction of diverse functional groups into polymer chains, enhancing their applicability in fields such as drug delivery and tissue engineering .

Material Science

Fluorinated Materials Development
Due to the unique properties imparted by fluorine atoms, this compound is explored in the development of new materials with enhanced chemical resistance and lower surface energy. These materials are particularly valuable in applications requiring durability and low friction surfaces .

Nanocomposite Applications
Recent studies have investigated the use of this compound in creating nanocomposites with carbon-based materials. The integration of this compound into nanocomposites has shown promise in improving electrical conductivity and mechanical properties, making them suitable for advanced electronic applications .

Data Tables

Application AreaKey FindingsReferences
Medicinal ChemistryHigh antitumor activity against cancer cell lines
Polymer ScienceSynthesis of functionalized copolymers
Material ScienceDevelopment of fluorinated materials with unique properties
NanocompositesImproved conductivity and mechanical properties

Case Studies

  • Anticancer Activity Study : A study conducted by the National Cancer Institute evaluated derivatives of this compound against a panel of cancer cell lines, revealing promising results in inhibiting tumor growth through specific structural modifications .
  • Copolymers Development : Research on halogen-substituted ethyl 2-fluoro-3-phenyl-2-propenoates demonstrated their utility in synthesizing copolymers with enhanced properties suitable for industrial applications .
  • Nanocomposite Research : Investigations into the integration of this compound into carbon nanotube composites showed significant improvements in electrical properties, paving the way for innovative electronic materials .

Comparison with Similar Compounds

Key Observations:

Structural Variations: Fluorine Positioning: The position of fluorine significantly alters reactivity. In this compound, the α-fluorine increases electrophilicity at C2, favoring nucleophilic attacks, while β-fluorophenyl groups (e.g., in Ethyl 3-(2-fluorophenyl)-3-oxopropanoate) influence resonance stabilization . Unsaturation: The α,β-unsaturation in this compound enhances reactivity in conjugate additions compared to saturated analogs like Ethyl 3,3,3-trifluoro-2-methylpropanoate .

Functional Group Impact: Keto vs. Propenoate: Keto-esters (e.g., Ethyl acetoacetate) exhibit keto-enol tautomerism, enabling diverse reactivity (e.g., enolate formation), whereas propenoates prioritize electrophilic pathways . Cyan/Amine Groups: The cyano and amino substituents in Ethyl 2-cyano-3-[(3-fluorophenyl)amino]prop-2-enoate suggest utility in heterocyclic synthesis or as enzyme inhibitors .

Applications: Pharmaceuticals: Fluorinated phenyl groups (e.g., in Ethyl 3-(2-fluorophenyl)-3-oxopropanoate) are common in drug scaffolds due to enhanced bioavailability and metabolic stability . Agrochemicals: Trifluoromethyl groups (e.g., in Ethyl 3,3,3-trifluoro-2-methylpropanoate) improve pesticidal activity by resisting degradation .

Research Findings and Data

Reactivity Studies:

  • Electrophilicity: Quantum mechanical calculations indicate that the α-fluorine in this compound reduces the LUMO energy by ~15% compared to non-fluorinated analogs, enhancing susceptibility to nucleophilic attack .
  • Hydrolysis Stability: Fluorine at the α-position increases resistance to ester hydrolysis under acidic conditions relative to ethyl acetoacetate, which readily undergoes keto-enol shifts .

Preparation Methods

Reaction Mechanism and Conditions

In a microwave-assisted protocol, 4-substituted benzaldehydes and ethyl cyanoacetate undergo condensation with ammonium acetate as a catalyst. Irradiation at 320 W for 50–60 seconds affords yields of 62–98%. The reaction proceeds via deprotonation of the active methylene compound, nucleophilic attack on the aldehyde, and subsequent dehydration (Figure 1).

Optimization Insights

  • Solvent: Ethanol or acetonitrile enhances reaction efficiency.

  • Catalyst: Piperidine or ammonium acetate improves yield compared to traditional bases like NaOH.

  • Temperature: Microwave irradiation significantly reduces reaction time (minutes vs. hours).

Data Summary

Substrate (Benzaldehyde Derivative)CatalystTimeYield (%)Selectivity (Z:E)
4-HexyloxybenzaldehydeNH4OAc50 s6299:1
4-OctyloxybenzaldehydeNH4OAc50 s7599:1

Horner-Wadsworth-Emmons Olefination

This method employs phosphorylated reagents to generate α-fluoroacrylates with high stereocontrol. Ethyl 2-(diethoxyphosphoryl)-2-fluoroacetate is a key intermediate.

Reaction Protocol

The phosphonate reagent reacts with aromatic aldehydes in tetrahydrofuran (THF) under inert conditions. n-BuLi deprotonates the phosphonate, forming a stabilized ylide that couples with the aldehyde to yield the (E)-configured product. Typical conditions include:

  • Temperature: 0°C to room temperature.

  • Workup: Aqueous extraction and column chromatography.

  • Yield: 44–98%.

Stereochemical Outcomes
The Horner-Wadsworth-Emmons reaction favors the (E)-isomer due to the transition state’s anti-periplanar geometry. For example, reacting ethyl 2-(diethoxyphosphoryl)-2-fluoroacetate with benzaldehyde produces ethyl (E)-2-fluoro-3-phenylacrylate in 98% yield.

Stereoselective Olefination via Deacylation

A novel approach involves α-fluoro-β-keto esters and aldehydes under mild basic conditions. Cesium carbonate promotes deacylation and concurrent olefination.

Key Steps

  • Nucleophilic Addition: The aldehyde attacks the β-keto ester’s carbonyl group.

  • Intramolecular Cyclization: Forms a tetrahedral intermediate, which eliminates CO2 to generate the α,β-unsaturated ester.

Conditions and Performance

  • Solvent: Acetonitrile.

  • Temperature: 40°C.

  • Yield: 70–88% with Z-selectivity up to 99:1.

Advantages

  • Avoids harsh reagents.

  • Compatible with electron-rich and electron-poor aldehydes.

Palladium-Catalyzed Cross-Coupling

Palladium-mediated reactions enable the construction of the fluorinated acrylic skeleton from arylboronic acids and trifluoropropionate derivatives.

Protocol Details

Ethyl 3,3,3-trifluoropropionate reacts with arylboronic acids in the presence of Pd(OAc)2 and a copper cocatalyst. The process involves β-fluoride elimination to form the α,β-unsaturated ester.

Optimized Parameters

  • Catalyst: Pd(OAc)2 (5 mol%).

  • Ligand: BINAP enhances turnover.

  • Yield: 65–85% with exclusive (E)-selectivity.

Fluorination of Preformed Acrylates

Direct fluorination of α,β-unsaturated esters using electrophilic fluorinating agents like Selectfluor® offers a late-stage modification strategy.

Procedure

Ethyl 3-phenyl-2-propenoate is treated with Selectfluor® in acetonitrile at 0°C. The reaction proceeds via an electrophilic fluorine attack on the α-position, followed by deprotonation.

Performance Metrics

  • Yield: 60–75%.

  • Limitation: Requires stoichiometric Selectfluor®, increasing cost.

Comparative Analysis of Methods

MethodYield (%)SelectivityCostScalability
Knoevenagel Condensation62–98High (Z)LowHigh
Horner-Wadsworth-Emmons44–98High (E)ModerateModerate
Stereoselective Olefination70–88High (Z)LowHigh
Palladium Cross-Coupling65–85High (E)HighLow
Direct Fluorination60–75ModerateHighModerate

Q & A

Basic: What are the established synthetic routes for Ethyl 2-fluoro-3-phenyl-2-propenoate, and how do reaction conditions influence yield?

The compound is typically synthesized via Horner-Wadsworth-Emmons (HWE) reactions or Knoevenagel condensations , leveraging fluorinated precursors. For example, using ethyl fluoroacetate and benzaldehyde derivatives under basic conditions (e.g., NaH or piperidine) can yield the α,β-unsaturated ester. Reaction optimization requires precise control of temperature (60–80°C) , solvent polarity (e.g., THF or DMF), and catalyst stoichiometry to minimize side reactions like hydrolysis or isomerization . Lower yields (<50%) may arise from incomplete elimination steps, necessitating purification via column chromatography .

Basic: What spectroscopic methods are most reliable for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR confirm regiochemistry and fluorine placement. The vinyl proton typically appears as a doublet (δ 6.5–7.5 ppm, JHF1520HzJ_{H-F} \approx 15–20 \, \text{Hz}), while the ester carbonyl resonates at δ 165–170 ppm in 13C^{13}\text{C} NMR .
  • X-ray Crystallography : Resolves stereochemical ambiguities, such as E/Z isomerism, by analyzing dihedral angles and fluorine orientation .
  • FT-IR : Strong absorption bands at ~1720 cm1^{-1} (C=O ester) and ~1650 cm1^{-1} (C=C) validate functional groups .

Advanced: How can reaction parameters be optimized to mitigate stereochemical challenges in synthesizing this compound?

Stereoselectivity is influenced by:

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) stabilize transition states, favoring E-isomer formation.
  • Catalyst Design : Bulky bases (e.g., DBU) promote anti-periplanar geometry during elimination, enhancing E-selectivity .
  • Temperature Control : Lower temperatures (≤40°C) reduce thermal isomerization but may slow kinetics. Kinetic vs. thermodynamic control must be balanced using time-resolved 19F^{19}\text{F} NMR .

Advanced: What analytical strategies address contradictions in reported physicochemical properties (e.g., melting points, solubility)?

Discrepancies often stem from purity levels or polymorphism . For example:

  • DSC/TGA : Differentiate polymorphs by analyzing thermal transitions.
  • HPLC-PDA : Quantify impurities (e.g., hydrolyzed byproducts) using C18 columns and UV detection at 254 nm .
  • Solubility Studies : Use Hansen solubility parameters to reconcile divergent solubility data; polar solvents (e.g., acetone) often outperform non-polar alternatives .

Advanced: How does fluorination at the 2-position alter the compound’s reactivity in Michael addition or Diels-Alder reactions?

The electron-withdrawing fluorine increases α,β-unsaturated ester electrophilicity, accelerating nucleophilic attacks in Michael additions (e.g., with amines or thiols). However, steric hindrance from the phenyl group may reduce regioselectivity. In Diels-Alder reactions , the fluorine’s inductive effect lowers LUMO energy, enhancing dienophile activity but potentially destabilizing transition states . Computational DFT studies (e.g., Gaussian) can model these effects .

Data Contradiction Analysis: How to resolve conflicting reports on catalytic efficiency in cross-coupling reactions?

Contradictions often arise from ligand-metal mismatches or substrate purity . For example:

  • Pd-catalyzed couplings : Use chelating ligands (XPhos) to stabilize intermediates and reduce side reactions.
  • Trace Moisture : Even 0.1% H2_2O in solvents can deactivate catalysts; rigorous drying (e.g., molecular sieves) is critical .
  • In situ NMR Monitoring : Track reaction progress to identify bottlenecks (e.g., oxidative addition vs. reductive elimination) .

Application: What role does this compound play in medicinal chemistry or materials science?

  • Drug Development : Serves as a fluorinated building block for protease inhibitors or kinase-targeting agents, leveraging fluorine’s metabolic stability and bioavailability .
  • Polymer Chemistry : Incorporation into fluorinated acrylate polymers enhances thermal stability and hydrophobicity, useful in coatings or electronic materials .

Safety and Handling: What protocols ensure safe laboratory use of this compound?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to prevent dermal contact.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile byproducts (e.g., HF) .
  • Waste Disposal : Neutralize acidic byproducts with NaHCO3_3 before disposal in halogenated waste containers .

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